Cas no 2171682-95-2 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a thiophene side chain, which introduces unique electronic and steric properties, and a 2-methylbutanoic acid backbone that enhances conformational control. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), allowing for efficient deprotection under mild basic conditions. This compound is particularly valuable in the synthesis of modified peptides for pharmaceutical research, where its heterocyclic thiophene moiety can influence binding affinity and stability. High purity and precise functionalization make it a reliable building block for complex peptide architectures.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid structure
2171682-95-2 structure
商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid
CAS番号:2171682-95-2
MF:C26H26N2O5S
メガワット:478.560045719147
CID:5950741
PubChem ID:165515872

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
    • EN300-1506282
    • 2171682-95-2
    • インチ: 1S/C26H26N2O5S/c1-16(25(30)31)12-13-27-24(29)23(22-11-6-14-34-22)28-26(32)33-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-11,14,16,21,23H,12-13,15H2,1H3,(H,27,29)(H,28,32)(H,30,31)
    • InChIKey: HSABARSYQDDZNL-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C(C(NCCC(C(=O)O)C)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 478.15624311g/mol
  • どういたいしつりょう: 478.15624311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 712
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 133Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1506282-100mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
2171682-95-2
100mg
$2963.0 2023-09-27
Enamine
EN300-1506282-5000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
2171682-95-2
5000mg
$9769.0 2023-09-27
Enamine
EN300-1506282-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
2171682-95-2
10000mg
$14487.0 2023-09-27
Enamine
EN300-1506282-0.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
2171682-95-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1506282-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
2171682-95-2
1000mg
$3368.0 2023-09-27
Enamine
EN300-1506282-2.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
2171682-95-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1506282-2500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
2171682-95-2
2500mg
$6602.0 2023-09-27
Enamine
EN300-1506282-50mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
2171682-95-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1506282-0.05g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
2171682-95-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1506282-500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetamido]-2-methylbutanoic acid
2171682-95-2
500mg
$3233.0 2023-09-27

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acidに関する追加情報

Introduction to 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic Acid (CAS No. 2171682-95-2)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid, identified by its CAS number 2171682-95-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluoren-9-yl moiety and a thiophen-2-yl substituent, both of which contribute to its unique chemical and biological properties.

The structural design of this compound incorporates several key functional groups, including an amino group protected as a methoxycarbonyl derivative, an acetamido group, and a methylbutanoic acid backbone. These features not only make it a versatile intermediate in synthetic chemistry but also endow it with potential biological activities that are being actively explored in contemporary research.

In recent years, the development of novel therapeutic agents has been heavily influenced by the ability to design molecules with specific interactions at the molecular level. The presence of the fluoren-9-yl group in this compound is particularly noteworthy, as fluorene derivatives are known for their favorable photophysical properties and have been utilized in various applications, including luminescent materials and pharmaceuticals. The methoxycarbonyl protection of the amino group is another critical feature, as it allows for controlled reactivity and subsequent functionalization, which is essential in multi-step synthetic routes.

The thiophen-2-yl substituent adds another layer of complexity to this molecule. Thiophene derivatives are well-documented for their role in medicinal chemistry due to their ability to modulate biological pathways. Specifically, thiophenes have been implicated in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The combination of these motifs in 4-2-(({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido)-2-methylbutanoic acid suggests a potential for diverse biological activities.

Current research in the field of drug discovery increasingly emphasizes the importance of structure-function relationships. The unique structural features of 4-2-(({(9H-fluoren}-9yl)methoxycarbonyl}amino)-2-(thiophen}-2yl)acetamido)-2-methylbutanoic acid make it an attractive candidate for further investigation. For instance, studies have shown that fluorene-based compounds can exhibit significant binding affinity to certain protein targets, which could be exploited for therapeutic purposes. Similarly, thiophene derivatives have demonstrated efficacy in inhibiting enzymes and receptors involved in disease pathways.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The protection and deprotection of functional groups, such as the amino group and carboxylic acid moiety, are critical steps that must be carefully optimized. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it feasible to produce complex molecules like 4-(({(9H-fluore}-9yl)methoxycarbonyl}amino)-2-(thiophen}-2yl)acetamido)-2-methylbutanoic acid on a larger scale.

In terms of biological activity, preliminary studies suggest that this compound may possess properties relevant to various therapeutic areas. For example, the presence of both fluorene and thiophene moieties could potentially lead to interactions with biological targets that are not accessible by simpler molecules. This dual functionality makes it a promising candidate for drug development, particularly in areas where multiple mechanisms of action are required.

The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques allow researchers to predict how 4-(({(9H-fluore}-9yl)methoxycarbonyl}amino)-2-(thiophen}-2yl)acetamido)-2-methylbutanoic acid will interact with biological targets at the atomic level. These insights can guide the design of analogs with improved potency and selectivity. Additionally, computational methods can help identify potential side effects or toxicities before experimental testing is conducted, thereby saving time and resources.

The integration of machine learning into drug discovery has further accelerated the process of identifying promising candidates like 4-(({(9H-fluore}-9yl)methoxycarbonyl}amino)-2-(thiophen}-2yl)acetamido)-2-methylbutanoic acid. By analyzing vast datasets containing chemical structures and biological activities, machine learning models can predict the likelihood of a compound exhibiting desired properties. This approach has already led to the identification of several novel drug candidates that would have been difficult or impossible to discover using traditional methods alone.

In conclusion, 4-(({(9H-fluore}-9yl)methoxycarbonyl}amino)-2-(thiophen}-2yl)acetamido)-217168295CAS No.---------Methylbutanoic Acid, with its unique structural features and potential biological activities, represents a significant advancement in pharmaceutical chemistry. Further research is warranted to fully elucidate its therapeutic potential and optimize its synthesis for practical applications., represents a significant advancement in pharmaceutical chemistry. Further research is warranted to fully elucidate its therapeutic potential and optimize its synthesis for practical applications.., represents a significant advancement., represents a significant advancement.., represents a significant advancement..

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